Plinabulin

Übersicht

Beschreibung

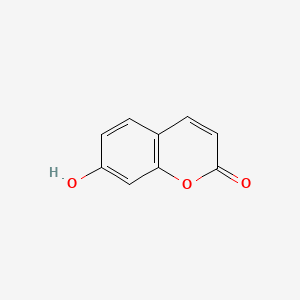

Plinabulin, also known by its provisional name BPI-2358, is a small molecule under development by BeyondSpring Pharmaceuticals. It is a selective immunomodulating microtubule-binding agent derived from marine natural products. This compound has shown promise in clinical trials for the treatment of non-small cell lung cancer and the prevention of chemotherapy-induced neutropenia .

In Vivo

Plinabulin has been studied in several clinical trials for its potential to treat cancer, specifically non-small cell lung cancer (NSCLC). In a Phase II clinical trial, this compound was administered in combination with docetaxel and found to improve overall survival in patients with NSCLC. This compound has also been studied for its potential to reduce chemotherapy-induced peripheral neuropathy (CIPN) in patients with NSCLC.

In Vitro

Plinabulin has been studied in several in vitro studies for its potential to inhibit the growth of cancer cells. In a study conducted by researchers at the University of Tokyo, this compound was found to inhibit the growth of human non-small cell lung cancer cells in culture. In another study, this compound was found to inhibit the growth of human colon cancer cells in culture.

Wirkmechanismus

Plinabulin exerts its effects through a multifaceted mechanism of action. It binds to the vicinity of the colchicine binding domain of the β-tubulin in αβ-tubulin heterodimers. This binding releases the immune defense protein GEF-H1, which activates a signaling transduction pathway leading to dendritic cell maturation. The maturation of dendritic cells results in increased antigen presentation and T-cell activation, contributing to this compound’s anticancer activity .

Additionally, this compound induces the production of cytokines such as interleukin-1β, interleukin-6, and interleukin-12, which are crucial for neutrophil survival. This mechanism helps prevent chemotherapy-induced neutropenia and enhances the immune response against cancer cells .

Biologische Aktivität

Plinabulin has been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been shown to reduce the growth of tumors in animal models.

Biochemical and Physiological Effects

This compound has been shown to inhibit the activity of cyclin-dependent kinases (Plinabulins), which in turn inhibits the growth of cancer cells. This compound has also been shown to reduce the expression of certain proteins involved in cell proliferation and metastasis, such as Bcl-2 and MMP-2.

Vorteile Und Einschränkungen Für Laborexperimente

Plinabulin has several advantages for use in laboratory experiments. This compound is a small molecule that can be easily synthesized and it is well-tolerated in animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the exact mechanism of action of this compound is still unknown and further research is needed to better understand its effects.

Zukünftige Richtungen

For research include:

1. Investigating the mechanism of action of plinabulin in more detail.

2. Investigating the potential of this compound to treat other types of cancer.

3. Investigating the potential of this compound to treat other diseases.

4. Investigating the potential of this compound to reduce chemotherapy-induced peripheral neuropathy.

5. Investigating the potential of this compound to improve overall survival in cancer patients.

6. Investigating the potential of this compound to reduce the side effects of chemotherapy.

7. Investigating the potential of this compound to increase the efficacy of other cancer treatments.

8. Investigating the potential of this compound to reduce the risk of cancer recurrence.

9. Investigating the potential of this compound to improve the quality of life of cancer patients.

10. Investigating the potential of this compound to reduce the cost of cancer treatment.

Wissenschaftliche Forschungsanwendungen

Plinabulin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Chemistry: this compound serves as a valuable compound for studying the structure-activity relationship of microtubule-binding agents.

Biology: In biological research, this compound is used to investigate the mechanisms of microtubule destabilization and its effects on cellular processes.

Medicine: this compound is being developed as a therapeutic agent for the treatment of non-small cell lung cancer and the prevention of chemotherapy-induced neutropenia.

Industry: In the pharmaceutical industry, this compound is being explored for its potential to improve the efficacy and safety of chemotherapy regimens.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Plinabulin binds to the vicinity of the colchicine binding domain of the β-tubulin in αβ-tubulin heterodimers . The binding occurs at a site and with kinetics that is unique from other tubulin targeting agents . By binding to tubulin, this compound activates GEF-H1, an immune defense protein .

Cellular Effects

This compound has been found to enhance anti-tumor responses by combining radiation with immune checkpoint blockade . It induces dendritic cell (DC) maturation and T-cell activation, which primarily enhances the immune response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to tubulin, which leads to the release of GEF-H1, an immune defense protein . This activation of GEF-H1 leads to a series of immune responses that contribute to its anti-cancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to enhance DC maturation, particularly when radiation is added 3–6 hours prior to this compound . This suggests that the timing of this compound administration can influence its effects.

Dosage Effects in Animal Models

In animal models, this compound has shown to have minimal anti-tumoral effects when used alone. When used in combination with radiation and αPD1, it triggers a stronger abscopal effect .

Metabolic Pathways

Its activation of GEF-H1 suggests that it may influence pathways related to immune response .

Subcellular Localization

Its binding to tubulin suggests that it may be localized to areas of the cell where microtubules are abundant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of plinabulin involves the preparation of key intermediates and the final product through a series of chemical reactions. One improved method for synthesizing this compound includes the synthesis and isolation of the key intermediate, 4-(tert-butyl)-1H-imidazole-5-carbaldehyde. This intermediate is then used in a one-pot method to obtain the final product. The advantages of this method include simple post-treatment, less residual solvent, nontoxicity, and convenient execution .

Industrial Production Methods: The industrial production of this compound focuses on optimizing the synthetic route to meet the requirements of green chemistry. This involves minimizing the use of toxic solvents and reagents, reducing waste, and improving the overall efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: Plinabulin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of this compound to enhance its biological activity and pharmacokinetic properties .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include ethyl isocyanoacetate, tert-butylamine, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired chemical transformations .

Major Products: The major products formed from the chemical reactions of this compound include its derivatives, which are designed to improve its efficacy and reduce potential side effects. These derivatives are characterized using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Vergleich Mit ähnlichen Verbindungen

Plinabulin is unique among microtubule-binding agents due to its selective immunomodulating properties and its ability to prevent chemotherapy-induced neutropenia. Similar compounds include:

Colchicine: A well-known microtubule inhibitor that binds to the colchicine binding site on tubulin.

Taxanes (e.g., Paclitaxel): These compounds stabilize microtubules and are widely used in cancer therapy.

Vinca Alkaloids (e.g., Vincristine): These agents inhibit microtubule polymerization and are used in various cancer treatments.

Eigenschaften

IUPAC Name |

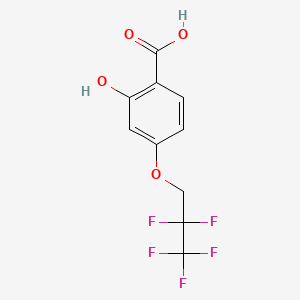

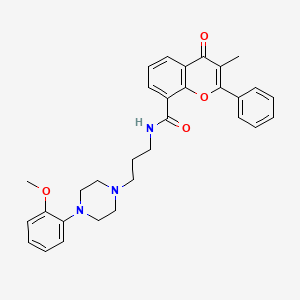

(3Z,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24)/b14-9-,15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRCMCRRFYFGFX-TYPNBTCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=C(N=CN1)/C=C\2/C(=O)N/C(=C\C3=CC=CC=C3)/C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031311 | |

| Record name | Plinabulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

NPI-2358 is a vascular disrupting agent currently in clinical development for the treatment of cancer by Nereus. NPI-2358 is one of over 200 synthetic analogues that were prepared following the discovery of the compound Halimide isolated from a marine fungus. In preclinical models of cancer, including lung, breast, sarcoma, colon and prostate, NPI-2358 demonstrated potent and selective anti-tumor effects in combination with docetaxel and other oncology therapies, as well as single-agent efficacy in a number of orthotopic models. NPI-2358 interacts with soluble beta-tubulin and prevents the polymerization of tubulin without altering dynamic microtubule function of formed microtubules. As demonstrated in preclinical testing, this target profile results in a highly specific nanomolar cytotoxicity while reducing the side effects seen in first-generation VDAs due to cardiotoxicity, hemodynamic changes and neuropathies. | |

| Record name | Plinabulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

714272-27-2 | |

| Record name | Plinabulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=714272-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plinabulin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714272272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plinabulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Plinabulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLINABULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/986FY7F8XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of plinabulin?

A1: this compound is a small molecule that binds to the colchicine-binding site of β-tubulin. [, , ] This binding inhibits the polymerization of tubulin monomers, which are essential building blocks of microtubules. [, ] This disruption of microtubule dynamics leads to several downstream effects, including:

- Vascular Disrupting Agent (VDA) Activity: In tumor vasculature, this compound's effect on microtubules leads to destabilization of the endothelial cytoskeleton. This results in selective collapse of established tumor blood vessels, disrupting nutrient and oxygen supply to the tumor and causing tumor necrosis. [, , ]

- Direct Cytotoxic Effects: this compound can also induce apoptosis (programmed cell death) in tumor cells directly. [, , ]

- Immune Modulation: this compound has been shown to enhance immune responses by:

- Promoting dendritic cell maturation. [, ]

- Increasing the release of pro-inflammatory cytokines like IL-1β, IL-6, and IL-12. [, , ]

- Reducing regulatory T-cells. []

- Reducing M2 macrophages in tumor tissue. [, ]

- Showing synergistic efficacy with immune checkpoint inhibitors (PD-1 ± CTLA-4) in preclinical models. [, ]

Q2: How does this compound's mechanism of action differ from that of G-CSF in preventing chemotherapy-induced neutropenia (CIN)?

A2: this compound and G-CSF (granulocyte colony-stimulating factor) have distinct mechanisms of action in preventing CIN:

- G-CSF: G-CSF stimulates the bone marrow to produce more neutrophils. It acts later in the chemotherapy cycle, with its effects primarily seen in the second week. []

- This compound: this compound appears to work by protecting hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced damage, rather than stimulating their production. Evidence suggests that it reverses chemotherapy-induced maturation arrest of lineage-committed progenitors, like granulocyte-monocyte progenitors (GMPs) in the bone marrow. [, ] This results in a more rapid onset of action, with its effects observed within the first week of the chemotherapy cycle. [, ]

Q3: How does this compound impact the tumor microenvironment?

A3: this compound has been shown to modulate the tumor microenvironment, making it less favorable for tumor growth and enhancing anti-tumor immune responses. It achieves this by:

* **Repolarizing Macrophages:** this compound can repolarize tumor-associated macrophages (TAMs) from the immunosuppressive M2 phenotype to the pro-inflammatory M1 phenotype. [, ] M1 macrophages are involved in anti-tumor immunity, while M2 macrophages promote tumor growth and suppress immune responses.* **Enhancing Immune Cell Infiltration:** By promoting dendritic cell maturation and cytokine release, this compound creates a more inflammatory tumor microenvironment, potentially attracting and activating other immune cells, like T cells, to target the tumor. [, ]Q4: What is the molecular formula and weight of this compound?

A5: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, it is described as a synthetic analog of phenylahistin. [] Based on this information and publicly available resources, the molecular formula of this compound is C25H27N3O3 and its molecular weight is 417.5 g/mol.

Q5: Is there information about the material compatibility and stability of this compound under various conditions in these abstracts?

A5: No, the provided abstracts primarily focus on the biological activity, mechanism of action, and clinical development of this compound. They do not provide specific information on its material compatibility or stability under various conditions.

Q6: Do the abstracts describe any catalytic properties or applications of this compound?

A6: The abstracts do not discuss any catalytic properties of this compound. The research focuses on its activity as a therapeutic agent, primarily through its interaction with tubulin and effects on the immune system.

Q7: Have computational chemistry and modeling techniques been used in this compound research?

A8: Yes, computational methods, specifically molecular dynamics simulations, have been used to investigate how this compound affects microtubule dynamics. [] These simulations showed that this compound disrupts microtubule polymerization by altering the conformation of microtubules and influencing the binding energy between tubulin subunits. [] Additionally, studies have explored the binding mode of this compound to tubulin using biotin-tagged photoaffinity probes and molecular modeling. [] These investigations provide insights into the structural basis of this compound's interaction with its target and its effects on microtubule dynamics.

Q8: How do modifications to the this compound structure affect its activity?

A9: Structure-activity relationship (SAR) studies, particularly focusing on modifications to the phenyl group of this compound, have identified derivatives with increased potency. [] These include:

- 2,5-Difluoro Derivatives: Exhibit enhanced vascular disrupting activity. []

- Benzophenone Derivatives: Demonstrated significantly improved cytotoxic activity, with the 4-fluorobenzophenone derivative exhibiting sub-nanomolar potency against HT-29 cells. []

Q9: Have any prodrugs of this compound been developed, and what are their advantages?

A10: Yes, due to the low water solubility of this compound, prodrugs have been designed and synthesized to improve its pharmacokinetic properties and therapeutic indices. [, ] These prodrugs incorporate a replaceable water-solubilizing moiety, enhancing solubility and potentially allowing for different routes of administration. [] The choice of the water-solubilizing moiety can significantly influence the prodrug's water solubility and half-life, providing opportunities for optimization. []

Q10: Are there any details on the stability and formulation strategies for this compound in the abstracts?

A11: While the abstracts do not delve into the specifics of this compound's formulation, they do mention the development of a water-soluble prodrug. [, ] This suggests efforts to overcome the inherent low water solubility of this compound to enhance its bioavailability and facilitate intravenous administration.

Q11: Do the abstracts provide information on SHE (Safety, Health, and Environment) regulations related to this compound?

A11: The provided abstracts primarily focus on the scientific and clinical aspects of this compound and do not address SHE regulations specifically.

Q12: How does this compound's pharmacokinetic profile contribute to its clinical use?

A14: The relatively short half-life of this compound supports its administration as a single dose per chemotherapy cycle, enhancing patient convenience. [, , ] Its favorable pharmacokinetic profile allows for intravenous administration and contributes to its manageable safety profile. [, ]

Q13: What in vitro and in vivo models have been used to study this compound's efficacy?

A13: this compound has been extensively evaluated in various in vitro and in vivo models to assess its anticancer activity:

- In Vitro Studies:

- Cell lines derived from a range of cancers, including lung cancer, breast cancer, multiple myeloma, and glioblastoma, have been used to assess this compound's cytotoxic effects, impact on cell cycle progression, and effects on tubulin polymerization. [, , , ]

- Studies have explored its impact on dendritic cell maturation and cytokine release using immune cell cultures. [, ]

- In Vivo Studies:

- This compound's efficacy has been evaluated in xenograft mouse models, where human tumor cells are implanted into mice, as well as syngeneic mouse models, where mouse tumor cells are implanted into mice of the same genetic background. [, , , , , ]

- These models have been instrumental in demonstrating this compound's antitumor activity as a single agent and in combination with standard chemotherapy agents, including taxanes and immune checkpoint inhibitors. [, , , , ]

Q14: Has this compound demonstrated efficacy in clinical trials?

A14: Yes, this compound has shown promising results in clinical trials, particularly in non-small cell lung cancer (NSCLC) and as a CIN-preventative agent:

- NSCLC:

- CIN Prevention:

- Several Phase 2 and 3 trials have demonstrated the efficacy of this compound in preventing CIN induced by various chemotherapy regimens. [, , , , ]

- This compound has shown comparable efficacy to pegfilgrastim (a long-acting G-CSF) in preventing severe neutropenia, with the added benefits of less bone pain, reduced thrombocytopenia, and same-day dosing. [, , , ]

Q15: Is there information on resistance mechanisms to this compound or cross-resistance with other compounds in the provided abstracts?

A15: The provided abstracts do not explicitly discuss resistance mechanisms to this compound or cross-resistance with other compounds. Further research is needed to fully understand the potential for resistance to develop with this compound treatment.

Q16: What is the safety profile of this compound in clinical trials?

A18: this compound has demonstrated a favorable safety profile in clinical trials. [, , , , ] The most common adverse events reported are generally mild to moderate and include:

Q17: Are there specific drug delivery or targeting strategies being explored for this compound?

A19: While the provided abstracts focus primarily on the systemic administration of this compound, one study explored the development of a noncovalent antibody-drug conjugate (NC-ADC) using a hybrid compound of a this compound prodrug conjugated with an IgG-binding peptide. [] This approach aims to enhance the targeted delivery of this compound to tumor cells, potentially improving its efficacy and reducing off-target effects.

Q18: What analytical methods have been used to characterize and quantify this compound?

A18: Various analytical techniques have been employed in this compound research:

- UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry): This highly sensitive and specific method has been used for the quantification of this compound in plasma samples. []

- Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This imaging technique has been used to assess the vascular disrupting effects of this compound in preclinical tumor models by measuring changes in tumor blood flow and vascular permeability. [, ]

- Flow Cytometry: This method has been used to analyze blood and bone marrow samples, enabling the identification and quantification of different cell populations, including neutrophils and their precursors. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683712.png)

![5-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-yloctanamide](/img/structure/B1683714.png)

![8-Amino-3,3-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-3-ium-2-carbonitrile](/img/structure/B1683716.png)

![4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B1683717.png)

![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)

![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B1683730.png)